molecular formula C16H13FN4O2S B2644121 4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide CAS No. 691858-18-1

4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide

Cat. No.: B2644121
CAS No.: 691858-18-1
M. Wt: 344.36
InChI Key: NOFGZCFGHGXVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide is a chemical compound with the molecular formula C16H13FN4O2S. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is characterized by the presence of a sulfonamide group, which is a functional group commonly found in many pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 4-fluorobenzaldehyde and guanidine.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrimidine derivative with sulfonyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or pyrimidines.

Scientific Research Applications

4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.

    Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine for the treatment of toxoplasmosis.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for the treatment of bacterial infections.

Uniqueness

4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide is unique due to its specific structural features, such as the presence of the fluorophenyl and pyrimidinyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-amino-N-[4-(4-fluorophenyl)pyrimidin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c17-12-3-1-11(2-4-12)15-9-10-19-16(20-15)21-24(22,23)14-7-5-13(18)6-8-14/h1-10H,18H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFGZCFGHGXVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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